molecular formula C7H14O7 B13830032 (3R,4S,5S,6R)-2,6-bis(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

(3R,4S,5S,6R)-2,6-bis(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

Cat. No.: B13830032
M. Wt: 210.18 g/mol
InChI Key: HAIWUXASLYEWLM-WLDMJGECSA-N
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Description

D-glucoheptulose: is a seven-carbon sugar (heptose) that belongs to the class of ketoheptoses. It is a rare sugar that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. D-glucoheptulose is structurally similar to glucose but contains an additional carbon atom, making it a heptose rather than a hexose.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Iodomethylation Method: D-glucoheptulose can be synthesized from D-glucolactone through a series of steps involving iodomethylation. The process begins with the preparation of 2,3,4,6-tetra-O-trimethylsilanyl-D-glucolactone from D-glucolactone under the catalyst of N-methylmorpholine. This intermediate is then subjected to iodomethyl lithium generated from CH2I2/n-BuLi, followed by hydrolysis under basic conditions to yield 2,7-dehydrate-β-D-glucoheptulopyranose.

    Molybdic Acid-Catalyzed Rearrangement: Another method involves the use of molybdic acid-catalyzed carbon-skeleton rearrangement.

Industrial Production Methods: Industrial production methods for D-glucoheptulose are not well-documented, likely due to its rarity and specialized applications. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-glucoheptulose can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reduction of D-glucoheptulose can yield alcohol derivatives such as D-glucoheptitol.

    Substitution: Substitution reactions involving D-glucoheptulose typically occur at the hydroxyl groups, leading to the formation of ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Sodium amalgam.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives such as D-glucoheptonic acid.

    Reduction: Alcohol derivatives like D-glucoheptitol.

    Substitution: Ethers and esters of D-glucoheptulose.

Scientific Research Applications

D-glucoheptulose has several scientific research applications:

Mechanism of Action

The mechanism of action of D-glucoheptulose involves its interaction with specific enzymes and metabolic pathways. For example, it can act as an inhibitor of sugar metabolism by interfering with the activity of enzymes such as transketolase. Transketolase, with the cofactor thiamine pyrophosphate, catalyzes the transfer of a 2-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, forming D-sedoheptulose-7-phosphate . D-glucoheptulose can mimic the structure of natural substrates, thereby inhibiting enzyme activity and altering metabolic processes.

Comparison with Similar Compounds

Uniqueness of D-glucoheptulose: D-glucoheptulose is unique due to its seven-carbon structure, which distinguishes it from the more common six-carbon sugars. This additional carbon atom allows for different chemical reactivity and potential applications in various fields. Its rarity and specialized synthesis methods further contribute to its uniqueness.

Properties

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(3R,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6-,7?/m1/s1

InChI Key

HAIWUXASLYEWLM-WLDMJGECSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)O

Origin of Product

United States

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